Javaniside
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Overview
Description
Javaniside is a natural product found in Alangium javanicum with data available.
Scientific Research Applications
DNA Strand Scission Mediation
Javaniside, an alkaloid from Alangium javanicum, has been identified as a principle contributing to DNA cleavage activity. It's observed to mediate DNA strand scission in the presence of Cu2+, indicating potential applications in the study of DNA interactions and possibly in therapeutic areas where DNA manipulation is crucial (Pham et al., 2005).
Novel Alkaloid Structure
Research on Pauridiantha callicarpoides led to the isolation of a new spiroalkaloid, 7-epi-javaniside, alongside this compound. These findings contribute to the understanding of alkaloid structures, which is crucial for advancements in pharmacognosy and drug discovery (Tatuedom et al., 2014).
Oxindole Alkaloid Glycosides
The leaves of Nauclea officinalis contain two new oxindole alkaloid glycosides, including (3S,7R)-javaniside. The discovery of these compounds expands the range of known alkaloids and their potential applications in scientific research, particularly in understanding plant biochemistry and exploring new therapeutic agents (Fan et al., 2015).
Inhibition of Allergic Airway Inflammation
A study on Lippia javanica (lemon bush) revealed its potential in treating respiratory disorders. Although not directly mentioning this compound, this research into the plant's properties might open avenues for further exploration of this compound's role in respiratory health (Mfengu et al., 2021).
Properties
Molecular Formula |
C26H30N2O9 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
(3S,3'S,4'R,4'aS,5'aR)-4'-ethenyl-3'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1H-indole-3,6'-4,4a,5,5a,7,8-hexahydro-3H-pyrano[3,4-f]indolizine]-2,10'-dione |
InChI |
InChI=1S/C26H30N2O9/c1-2-12-13-9-18-26(15-5-3-4-6-16(15)27-25(26)34)7-8-28(18)22(33)14(13)11-35-23(12)37-24-21(32)20(31)19(30)17(10-29)36-24/h2-6,11-13,17-21,23-24,29-32H,1,7-10H2,(H,27,34)/t12-,13+,17-,18-,19-,20+,21-,23+,24+,26+/m1/s1 |
InChI Key |
UXDQUMNIWFOBFX-NXTSHNLASA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@@H]3[C@]4(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6NC4=O |
Canonical SMILES |
C=CC1C2CC3C4(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6NC4=O |
Synonyms |
javaniside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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